Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate
Description
Properties
CAS No. |
1443354-53-7 |
|---|---|
Molecular Formula |
C12H14ClFO3 |
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-11(15)7-4-8-17-10-6-3-5-9(13)12(10)14/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
LLZBBVZITKVAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate typically involves the esterification of 4-(3-chloro-2-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Oxidation: Formation of 4-(3-chloro-2-fluoro-phenoxy)butanoic acid.
Reduction: Formation of 4-(3-chloro-2-fluoro-phenoxy)butanol.
Scientific Research Applications
Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen positioning and electronic effects significantly influence solubility, lipophilicity, and reactivity. The table below compares key properties of ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate with three analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|---|---|
| This compound | 3-Cl, 2-F | 260.68 | 3.2 | 45–48 | 0.12 |
| Ethyl 4-(2,4-dichlorophenoxy)butanoate | 2-Cl, 4-Cl | 277.13 | 3.8 | 62–65 | 0.08 |
| Ethyl 4-(4-fluoro-3-methylphenoxy)butanoate | 4-F, 3-CH₃ | 238.27 | 2.9 | 30–33 | 0.25 |
| Ethyl 4-(pentachlorophenoxy)butanoate | 2,3,4,5,6-Cl | 372.40 | 5.1 | 110–113 | <0.01 |
*Calculated using the XLogP3 method.
Key observations:
- Lipophilicity: Increased halogen count elevates LogP (e.g., pentachlorophenoxy derivative: LogP 5.1 vs. 3.2 for the target compound).
- Solubility : Bulkier halogens (e.g., Cl) reduce aqueous solubility compared to smaller substituents (e.g., F or CH₃) .
Biological Activity
Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 260.69 g/mol. The compound features a butanoate moiety esterified with ethyl alcohol, alongside a phenoxy group substituted with chlorine and fluorine atoms. These halogen substituents significantly influence its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .
The biological activity of this compound is primarily attributed to its halogen substituents, which modulate interactions with biological targets such as enzymes and receptors. The presence of chlorine and fluorine enhances the compound's binding affinity and specificity, potentially leading to the modulation of various biochemical pathways .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, leading to potential anti-inflammatory effects.
- Antimicrobial Activity : The halogen substituents can enhance the compound's ability to interact with microbial targets, suggesting potential antimicrobial properties.
Biological Activity Overview
Research has indicated that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : Investigations have shown that the compound can reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Studies indicate that it may possess antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Cell Proliferation Inhibition : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, indicating potential applications in oncology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate | Contains an additional fluorine; potential for enhanced biological efficacy. | |
| Ethyl 4-(3-bromo-2-fluoro-phenoxy)butanoate | Contains bromine instead of chlorine; different biological activity profile. | |
| Ethyl 4-(3-chloro-2-methylphenoxy)butanoate | Similar structure but lacks fluorine; may exhibit different reactivity. |
This table illustrates how variations in halogen substituents can significantly affect the biological activity and chemical reactivity of these compounds.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- In Vitro Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages . This suggests its potential application in inflammatory disorders.
- Antimicrobial Screening : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
- Cancer Cell Line Testing : In assays involving MDA-MB-231 breast cancer cells, the compound showed promising results in inhibiting cell growth, warranting further investigation into its anticancer properties .
Q & A
Q. What are the common synthetic routes for Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Phenoxy linkage formation : React 3-chloro-2-fluorophenol with ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond.
- Esterification : Alternatively, coupling 4-(3-chloro-2-fluoro-phenoxy)butanoic acid with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP). Similar methodologies are validated in the synthesis of ethyl 4-(2-chlorophenoxy)butanoate and related esters . Optimization of reaction time, solvent polarity, and catalyst (e.g., phase-transfer catalysts) is critical for yield improvement.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂-O). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 275).
- Elemental Analysis : Validate C, H, Cl, F percentages against theoretical values. These methods align with characterization protocols for structurally related esters .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under anhydrous conditions (desiccator with silica gel) due to potential ester hydrolysis.
- Light Sensitivity : Use amber vials to prevent photodegradation of the aromatic chloro-fluoro moiety.
- Temperature : Long-term storage at –20°C; short-term use at 4°C. Stability protocols are inferred from safety data of analogous esters like ethyl 4-chloro-3-hydroxybutanoate .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the phenoxy ring.
- Fukui Indices : Identify susceptible sites (e.g., para to fluorine) for nucleophilic attack.
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS. Such approaches are validated in IUPAC-recommended studies on substituted aromatics .
Q. What strategies resolve contradictions in reported bioactivity data for similar chloro-fluoro esters?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, dosage) across studies. For example, ethyl 4-(5-chloro-benzoxazolon-yl)butanoate showed higher analgesic activity in murine models than in vitro assays .
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols (e.g., OECD guidelines).
- Metabolite Profiling : Use LC-MS/MS to identify active vs. inactive metabolites.
Q. How can researchers distinguish stereoisomers or regioisomers during synthesis?
Methodological Answer:
- Chiral HPLC : Employ columns like Chiralpak IA/IB to resolve enantiomers (if applicable).
- NOESY NMR : Detect spatial proximity of substituents (e.g., fluorine vs. chlorine orientation).
- X-ray Crystallography : Resolve regiochemical ambiguity, as demonstrated in crystallographic studies of ethyl 4-chloro-2′-fluoro-biphenyl derivatives .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Tuning : Modify the butanoate chain length (e.g., ethyl vs. methyl esters) to adjust logP.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) for controlled release.
- Plasma Stability Assays : Incubate with liver microsomes to assess metabolic degradation rates. Strategies are adapted from pharmacological studies on isothiazolopyridine esters .
Q. How should researchers address impurities or byproducts in scaled-up synthesis?
Methodological Answer:
- HPLC-PDA : Monitor reaction progress and isolate impurities (e.g., unreacted phenol or di-esters).
- Recrystallization : Use ethanol/water mixtures to purify the compound.
- MS/MS Fragmentation : Identify impurity structures (e.g., ethyl 4-(3-chloro-phenoxy)butanoate from defluorination). Protocols are informed by impurity profiling in pharmaceutical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
